molecular formula C8H10BrClN2 B1377497 2-(3-Bromophenyl)ethanimidamide hydrochloride CAS No. 1196153-85-1

2-(3-Bromophenyl)ethanimidamide hydrochloride

Cat. No.: B1377497
CAS No.: 1196153-85-1
M. Wt: 249.53 g/mol
InChI Key: ACFMBOJLOMRMJJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)ethanimidamide hydrochloride: is an organic compound with the molecular formula C8H10BrClN2 and a molecular weight of 249.54 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under room temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethanimidamide hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylacetonitrile, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This reaction is usually carried out using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Amidation: The brominated intermediate is then subjected to amidation using an appropriate amine, such as ethylamine, under acidic conditions to form the ethanimidamide derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as hydroxide ions (OH-) or amines.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or primary amines, typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

2-(3-Bromophenyl)ethanimidamide hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the biological context. The bromine atom and the imidamide group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)ethanimidamide hydrochloride
  • 2-(2-Bromophenyl)ethanimidamide hydrochloride
  • 2-(3-Chlorophenyl)ethanimidamide hydrochloride

Uniqueness

2-(3-Bromophenyl)ethanimidamide hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, the meta-substitution pattern provides distinct electronic and steric properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(3-bromophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFMBOJLOMRMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-85-1
Record name Benzeneethanimidamide, 3-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-bromophenyl)ethanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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